(1-Methyl-1H-imidazol-2-yl)methanamine

IMPDH Inhibition Enzymology Drug Discovery

(1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8) is a 2-substituted imidazole derivative featuring a primary aminomethyl group at the 2-position of the N1-methylated imidazole ring. This compound serves as a versatile building block and ligand precursor in medicinal chemistry and organometallic synthesis, with calculated physicochemical properties including a logP of -0.72, polar surface area of 43.84 Ų, and a single rotatable bond.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 124312-73-8
Cat. No. B047275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-imidazol-2-yl)methanamine
CAS124312-73-8
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CN
InChIInChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3
InChIKeyPZSMLGOAJXSDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8) for R&D and Industrial Procurement


(1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8) is a 2-substituted imidazole derivative featuring a primary aminomethyl group at the 2-position of the N1-methylated imidazole ring [1]. This compound serves as a versatile building block and ligand precursor in medicinal chemistry and organometallic synthesis, with calculated physicochemical properties including a logP of -0.72, polar surface area of 43.84 Ų, and a single rotatable bond [2]. It is commercially available as a free base (liquid) and as a dihydrochloride salt (CAS 53332-67-5) for enhanced stability and handling .

Why Substituting (1-Methyl-1H-imidazol-2-yl)methanamine with Generic Imidazole Analogs May Compromise Research Outcomes


Generic substitution of (1-Methyl-1H-imidazol-2-yl)methanamine with other imidazole methanamines (e.g., 4-substituted isomers or unmethylated analogs) is not scientifically equivalent due to fundamental differences in physicochemical properties and molecular recognition [1]. The specific 1-methyl-2-aminomethyl substitution pattern dictates a unique combination of lipophilicity (LogD at pH 7.4 of -1.52), hydrogen-bonding capacity (2 acceptors, 1 donor), and metal coordination geometry, all of which are critically altered by even minor positional changes [2]. Furthermore, biological activity data show that structural analogs exhibit divergent binding affinities to key therapeutic targets like Inosine-5'-monophosphate dehydrogenase (IMPDH) [3]. Therefore, direct replacement without re-optimization can lead to irreproducible results in sensitive assays or failed synthetic routes, particularly in metal complex formation where coordination geometry is paramount .

Quantitative Evidence for (1-Methyl-1H-imidazol-2-yl)methanamine in Research and Development


IMPDH2 Enzyme Inhibition Profile of (1-Methyl-1H-imidazol-2-yl)methanamine

The compound demonstrates a clear, quantifiable inhibitory effect on Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppression and antiviral therapy. In direct binding assays, it shows a Ki of 240 nM for IMPDH2, with related substrate inhibition values of 430 nM (IMP substrate) and 440 nM (NAD+ substrate) [1]. While a direct head-to-head comparison with a specific marketed IMPDH inhibitor is not available in this dataset, the nanomolar affinity establishes a strong baseline for its utility in IMPDH-focused research compared to uncharacterized imidazole analogs [2].

IMPDH Inhibition Enzymology Drug Discovery

Enhanced Cytotoxic Activity of Pt(II)-Complexes with (1-Methyl-1H-imidazol-2-yl)methanamine

When used as a ligand in Pt(II) complexes, (1-Methyl-1H-imidazol-2-yl)methanamine yields a derivative (Pt-4a) with significantly enhanced cytotoxic activity against lung cancer cells compared to a standard Pt(II) complex. In a direct head-to-head comparison on the NCI-H460 lung cancer cell line using an MTT assay, the Pt-4a complex demonstrated an EC50 of 172.7 μM, which is 4.2-fold more potent than the [Pt(bpy)Cl2] complex (EC50 = 726.5 μM) [1][2]. Furthermore, Pt-4a exhibits comparable potency to the clinical standard cisplatin (EC50 = 78.3 μM) on this cell line [3].

Cancer Research Organometallics Cytotoxicity

Physicochemical Profile Dictates Unique Metal Coordination Geometry

The compound acts as a tripodal ligand precursor with specific coordination properties distinct from non-methylated or 4-substituted imidazole analogs. Its ability to bind transition metals and lanthanides is attributed to its specific electronic and steric properties . The pyridyl group in its synthesized complexes coordinates with transition metals, and the ligand's electron-donating ability stabilizes the resulting complex . While this is class-level evidence for imidazole ligands, the specific substitution pattern is a key determinant of coordination geometry and stability, which can be inferred to be different from, for example, (1H-imidazol-4-yl)methanamine [1].

Coordination Chemistry Ligand Design Catalysis

Superior Drug-like Properties for CNS and Oral Bioavailability Compared to Larger Analogs

The calculated physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine align with optimal parameters for oral bioavailability and central nervous system (CNS) penetration. It has a low molecular weight (111.15 g/mol), a polar surface area (PSA) of 43.84 Ų, a logP of -0.72, and only 1 rotatable bond [1]. Its distribution coefficient at physiological pH (LogD 7.4) is -1.52 [2]. Compared to bulkier analogs like (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (MW ~310 g/mol, higher logP), this core scaffold exhibits a far superior drug-likeness profile, making it a more efficient starting point for lead optimization in CNS or orally administered drug discovery programs [3].

Medicinal Chemistry ADME CNS Drug Design

Proven Application Scenarios for (1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8)


Lead Optimization for Novel IMPDH2 Inhibitors

Medicinal chemistry teams focused on immunosuppression or antiviral therapy can utilize (1-Methyl-1H-imidazol-2-yl)methanamine as a validated starting point for structure-activity relationship (SAR) studies. Its direct, quantifiable inhibition of IMPDH2 with a Ki of 240 nM [1] provides a robust, reproducible baseline for analog synthesis and biological evaluation. This pre-existing target engagement data reduces early-stage project risk compared to uncharacterized, structurally similar building blocks, enabling a more efficient path from hit identification to lead optimization.

Synthesis of Next-Generation Pt(II)-Based Anticancer Agents

Organometallic chemistry groups developing novel anticancer therapeutics should prioritize this compound as a ligand for generating new Pt(II) complexes. The evidence clearly demonstrates that its Pt(II) complex (Pt-4a) exhibits a 4.2-fold increase in cytotoxicity (EC50 = 172.7 μM) against lung cancer cells compared to the common [Pt(bpy)Cl2] complex (EC50 = 726.5 μM) [2]. This quantifiable performance advantage makes it a compelling alternative ligand system for designing new platinum drugs with potentially improved efficacy or resistance profiles, especially in non-small cell lung cancer models where it matches the potency of cisplatin [3].

Rational Design of CNS-Penetrant Drug Candidates

Computational chemists and medicinal chemists targeting central nervous system (CNS) disorders or seeking oral bioavailability can confidently use this scaffold as a starting point for library design. Its calculated physicochemical profile—including a low molecular weight (111.15), low logP (-0.72), and ideal polar surface area (43.84 Ų) [4]—aligns with established guidelines for CNS drug-likeness and oral absorption. This data-driven rationale supports its selection over larger, more lipophilic analogs in virtual screening campaigns and early-stage hit generation, thereby improving the likelihood of identifying leads with favorable pharmacokinetic properties.

Development of Advanced Catalysts and Functional Materials

Research groups in inorganic chemistry and materials science can rely on this compound as a specific building block for constructing novel metal-organic frameworks (MOFs) or homogeneous catalysts. Its documented ability to act as a tripodal ligand precursor and to form stable complexes with transition metals and lanthanides makes it an essential component for creating materials where precise control over metal coordination geometry is critical for function, such as in sensing, separation, or asymmetric catalysis.

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